molecular formula C17H24F2N2O3 B12087042 tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B12087042
M. Wt: 342.4 g/mol
InChI Key: OZCRUZGDAPOJIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a tert-butyl ester. The presence of the difluoromethyl group adds to its distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting a suitable phenol derivative with a halogenated piperidine compound under basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is incorporated using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the difluoromethyl group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The piperidine ring and phenoxy group contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H24F2N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 4-[4-amino-2-(difluoromethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H24F2N2O3/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)23-14-5-4-11(20)10-13(14)15(18)19/h4-5,10,12,15H,6-9,20H2,1-3H3

InChI Key

OZCRUZGDAPOJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

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